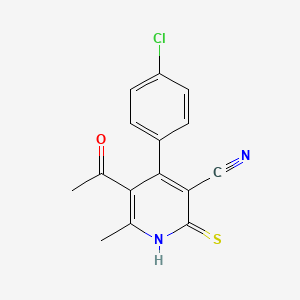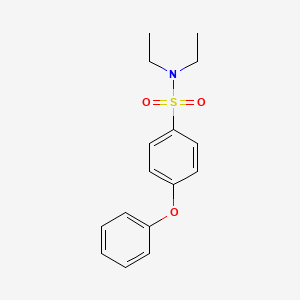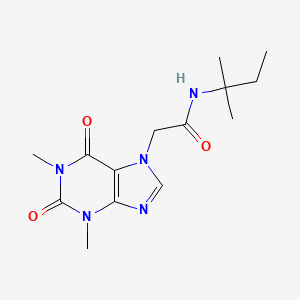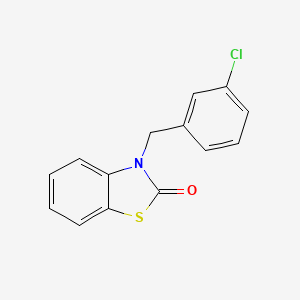
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline
説明
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline, also known as TQ, is a heterocyclic compound that has been widely studied for its potential applications in scientific research. TQ belongs to a class of compounds known as quinoxalines, which have been found to exhibit a range of biological activities. In
科学的研究の応用
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where this compound has been found to exhibit neuroprotective effects. Studies have shown that this compound can protect neurons against oxidative stress and excitotoxicity, which are implicated in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In addition to its neuroprotective effects, this compound has also been found to exhibit anti-inflammatory and anti-cancer properties. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, and may have potential as a chemotherapeutic agent.
作用機序
The mechanism of action of 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. Studies have shown that this compound can activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This compound has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its neuroprotective, anti-inflammatory, and anti-cancer properties, this compound has also been found to exhibit antioxidant and antimicrobial effects. Studies have shown that this compound can scavenge free radicals and protect against oxidative damage, and can also inhibit the growth of various bacterial and fungal strains.
実験室実験の利点と制限
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has been found to exhibit a range of biological activities. However, there are also limitations to its use. This compound is relatively unstable and can degrade over time, which can affect the reproducibility of results. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline. One area of research is to further elucidate the mechanism of action of this compound, and to identify the specific signaling pathways that are modulated by the compound. Another area of research is to investigate the potential applications of this compound in the treatment of neurodegenerative diseases and cancer. Finally, there is also potential for the development of novel derivatives of this compound with improved stability and biological activity.
Conclusion
In conclusion, this compound is a heterocyclic compound that has been found to exhibit a range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer properties. This compound has several advantages for use in lab experiments, but also has limitations due to its instability and unknown mechanism of action. Future research on this compound has the potential to uncover new insights into its biological activity, and to identify novel applications for the compound in the treatment of disease.
合成法
The synthesis of 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline involves the reaction of 2,5-dimethoxyaniline and benzil in the presence of a catalyst such as copper(II) acetate. The reaction proceeds via a condensation reaction, followed by cyclization to form the quinoxaline ring. The resulting product is then purified through recrystallization to yield pure this compound.
特性
IUPAC Name |
2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-25-16-12-13-20(26-2)17(14-16)22-21(15-8-4-3-5-9-15)23-18-10-6-7-11-19(18)24-22/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQIONNGXRXRQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201325352 | |
| Record name | 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26665529 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
420097-35-4 | |
| Record name | 2-(2,5-dimethoxyphenyl)-3-phenylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201325352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-methyl-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5705667.png)


![2-[(2-aminophenyl)thio]-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B5705698.png)
![N-[4-(aminocarbonyl)phenyl]-3-chlorobenzamide](/img/structure/B5705717.png)


![ethyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5705745.png)
![2-[(2-methyl-3-phenylacryloyl)amino]benzamide](/img/structure/B5705754.png)

![N-[2-(allyloxy)benzyl]-4-chloroaniline](/img/structure/B5705760.png)

